2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide
CAS No.:
Cat. No.: VC15694603
Molecular Formula: C14H11ClN2O4
Molecular Weight: 306.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O4 |
|---|---|
| Molecular Weight | 306.70 g/mol |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide |
| Standard InChI | InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)16-14(18)12-8-10(17(19)20)4-7-13(12)15/h2-8H,1H3,(H,16,18) |
| Standard InChI Key | JNRQZCHUUNJVPB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Introduction
2-Chloro-N-(4-methoxyphenyl)-5-nitrobenzamide is a complex organic compound belonging to the benzamide class, specifically categorized under nitrobenzenes and benzamides. Its molecular formula is CHClNO, with a molecular weight of approximately 331.74 g/mol. This compound features a chloro group, a methoxy group, and a nitro group attached to a benzamide structure, which contributes to its unique chemical properties and biological activity.
Key Features:
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Molecular Formula: CHClNO
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Molecular Weight: Approximately 331.74 g/mol
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Functional Groups: Chloro, nitro, methoxy, and amide
Synthesis and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts or reagents to optimize yield and purity. Mechanochemical methods have also been explored as environmentally friendly alternatives for synthesizing such compounds.
Biological Activity and Potential Applications
2-Chloro-N-(4-methoxyphenyl)-5-nitrobenzamide exhibits significant biological activity, particularly in medicinal chemistry. It has been reported to interact with specific enzymes and proteins, potentially acting as an inhibitor for certain biological pathways. This interaction can lead to various biological effects, including potential antimicrobial and anticancer activities. Its structural features suggest potential anticancer properties, as similar compounds have shown efficacy in inducing apoptosis in cancer cell lines.
Biological Activities:
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Enzyme Inhibition: May inhibit monooxygenases involved in drug metabolism.
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Anticancer Properties: Potential to induce apoptosis in cancer cells.
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Antimicrobial Activity: Possible interference with microbial cellular pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methyl-N-(4-methoxyphenyl)-4-nitrobenzamide | Contains a methyl group instead of chlorine | |
| 2-Chloro-N-(3-methoxyphenyl)-5-nitrobenzamide | Methoxy group at meta position | |
| 2-Chloro-N-(2-hydroxy-5-methoxyphenyl)-5-nitrobenzamide | Hydroxy group addition enhances solubility |
The uniqueness of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide lies in its specific arrangement of functional groups, which influences its biological activity and chemical reactivity.
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